p-アミノフェニル水銀酢酸

概要

説明

p-アミノフェニル水銀酢酸: は、マトリックスメタロプロテアーゼの活性化剤として知られる有機水銀化合物です。 主に科学研究において、酵素の活性化と阻害、特にタンパク質の硫黄原子含有基との相互作用やシステインのスイッチング反応の文脈で研究されています .

科学的研究の応用

p-アミノフェニル水銀酢酸は、マトリックスメタロプロテアーゼを活性化させる能力のために、科学研究で広く使用されています。その用途には次のようなものがあります。

化学: 特にタンパク質の硫黄原子含有基との相互作用やシステインのスイッチング反応の文脈において、酵素の活性化と阻害の研究。

生物学: 組織の再構築や疾患の進行など、様々な生物学的プロセスにおけるマトリックスメタロプロテアーゼの役割の調査。

医学: がんやその他の病気におけるマトリックスメタロプロテアーゼを標的にするなどの潜在的な治療的応用の探求。

作用機序

このプロセスには、タンパク質の硫黄原子含有基への攻撃またはシステインのスイッチング反応の誘導が含まれ、マトリックスメタロプロテアーゼの活性化または阻害につながります .

類似化合物の比較

類似化合物:

- フェニル水銀酢酸

- メチル水銀酢酸

- エチル水銀酢酸

比較: p-アミノフェニル水銀酢酸は、システインスイッチ機構を通じてマトリックスメタロプロテアーゼを活性化させる特定の能力のためにユニークです。 フェニル水銀酢酸、メチル水銀酢酸、エチル水銀酢酸などの他の有機水銀化合物も生物活性を持っていますが、マトリックスメタロプロテアーゼの活性化に対する同じ特異性を示していません .

Safety and Hazards

APMA is very toxic to aquatic life with long-lasting effects . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling APMA . It is also advised not to breathe dust, fume, gas, mist, vapors, or spray .

生化学分析

Biochemical Properties

This process is crucial for the activation of latent MMPs .

Cellular Effects

The effects of p-Aminophenylmercuric acetate on cells are primarily related to its role in activating MMPs. MMPs are involved in the breakdown and remodeling of the extracellular matrix, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Aminophenylmercuric acetate involves its interaction with protein sulfhydryl groups or inducing a cysteine switch reaction . This leads to the activation of latent MMPs, which can then exert their effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Aminophenylmercuric acetate can change over time. For example, a small portion of the enzyme may become activated during storage .

Metabolic Pathways

p-Aminophenylmercuric acetate is involved in the metabolic pathway related to the activation of MMPs . This involves interactions with enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of p-Aminophenylmercuric acetate is not well known. Given its role in activating MMPs, it is likely that it is directed to specific compartments or organelles where these enzymes are located .

準備方法

合成ルートと反応条件: p-アミノフェニル水銀酢酸の合成は、通常、p-アミノフェノールと酢酸水銀の反応を伴います。反応は酸性媒体中で行われ、多くの場合、酢酸が溶媒として使用されます。 生成物はその後、熱希酢酸から再結晶化され、空気中で乾燥されます .

工業生産方法: p-アミノフェニル水銀酢酸の工業生産方法は、ラボでの合成に似ていますが、より大規模です。このプロセスでは、高い収率と純度を確保するために、反応条件を慎重に制御する必要があります。 この化合物は一般的に固体形で製造され、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類: p-アミノフェニル水銀酢酸は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: 様々な水銀含有化合物を形成するために酸化される可能性があります。

還元: p-アミノフェノールやその他の水銀を含まない生成物を形成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: 水銀含有化合物。

還元: p-アミノフェノールと水銀を含まない生成物。

類似化合物との比較

- Phenylmercuric acetate

- Methylmercuric acetate

- Ethylmercuric acetate

Comparison: p-Aminophenylmercuric acetate is unique due to its specific ability to activate matrix metalloproteinases through the cysteine switch mechanism. While other organomercurial compounds like phenylmercuric acetate, methylmercuric acetate, and ethylmercuric acetate also have biological activity, they do not exhibit the same specificity for matrix metalloproteinases activation .

特性

IUPAC Name |

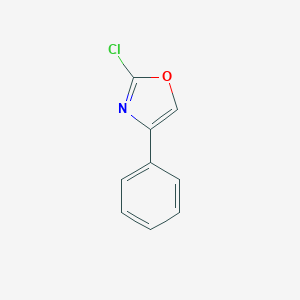

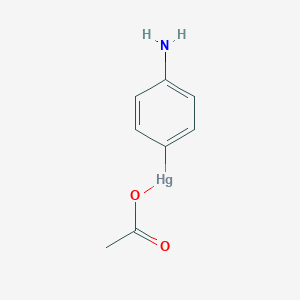

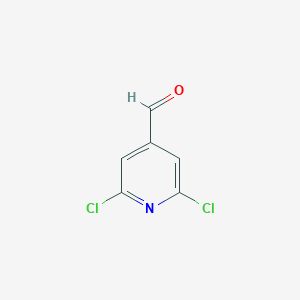

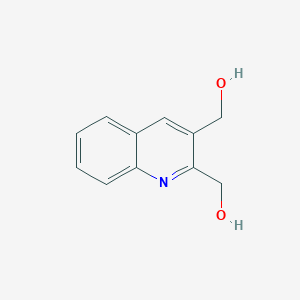

acetyloxy-(4-aminophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUFCOOZSGWSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9HgNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064197 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Aminophenylmercuric acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6283-24-5 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmercuriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, (acetato-.kappa.O)(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylmercury acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-Aminophenylmercuric acetate activate latent collagenase?

A1: APMA activates latent collagenase by disrupting the cysteine-zinc interaction in the propeptide domain of the enzyme. This interaction normally maintains the enzyme in its inactive form. By disrupting this interaction, APMA allows the collagenase to adopt its active conformation. [, , , , ]

Q2: What is the role of p-Aminophenylmercuric acetate in studying matrix metalloproteinases (MMPs)?

A2: APMA is often used to activate latent forms of MMPs in vitro. This activation allows researchers to study the activity and function of these enzymes in various experimental settings, including zymography and collagen degradation assays. [, , , , , ]

Q3: Is the activation of latent MMPs by p-Aminophenylmercuric acetate specific?

A3: While APMA is widely used to activate MMPs, it is not a specific activator. Studies show that APMA can activate other proteases and even influence cellular processes beyond MMP activation. [, , , , ]

Q4: What is the significance of p-Aminophenylmercuric acetate-induced collagenase activation in disease?

A4: Research suggests that APMA-activated collagenase, particularly from neutrophils, might contribute to connective tissue breakdown in conditions like lung injury caused by oxidant gas exposure. []

Q5: What is the molecular formula and weight of p-Aminophenylmercuric acetate?

A5: The molecular formula of p-Aminophenylmercuric acetate is C8H9HgNO2, and its molecular weight is 351.76 g/mol. Information regarding spectroscopic data is not available in the provided research excerpts.

Q6: Is there information available on the material compatibility and stability of p-Aminophenylmercuric acetate in the provided research?

A6: The provided research excerpts do not offer specific details about the material compatibility and stability of APMA under various conditions.

Q7: What are some applications of p-Aminophenylmercuric acetate in studying biological processes?

A7: Besides MMP activation, APMA has been used to study:

- Red blood cell membrane proteins: APMA can quench tryptophan fluorescence in red blood cell membranes, providing insights into protein structure and interactions. []

- Opiate receptor binding: APMA has been shown to differentially affect the binding of agonists and antagonists to opiate receptors, shedding light on receptor pharmacology. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)

![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)